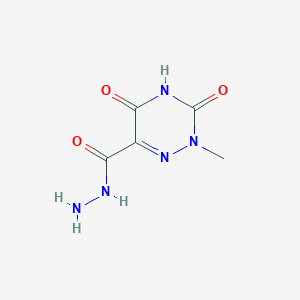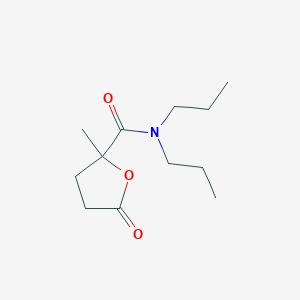
2-Ethyl-2,4-dimethyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,4-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with ethyl and methyl groups attached to the ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxane typically involves the reaction of propionaldehyde with neopentyl glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Ethyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Ethyl-2,4-dimethyl-1,3-dioxane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
作用機序
The mechanism by which 2-Ethyl-2,4-dimethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to form stable intermediates makes it a valuable tool in mechanistic studies and synthetic applications .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
1,4-Dioxane: Another similar compound with a six-membered ring but with different chemical properties.
Uniqueness
2-Ethyl-2,4-dimethyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical reactivity and stability. Its ethyl and methyl groups provide steric hindrance, influencing its reactivity compared to other dioxane derivatives. This uniqueness makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
6413-36-1 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
2-ethyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)9-6-5-7(2)10-8/h7H,4-6H2,1-3H3 |
InChIキー |
SSDWZTRJPNXQRL-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCCC(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


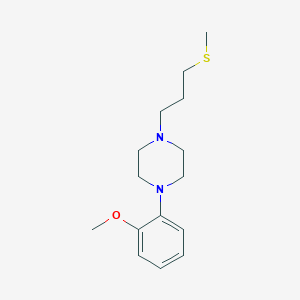

![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
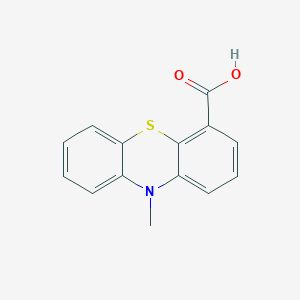

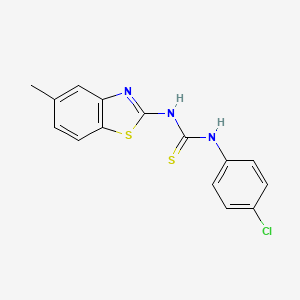
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

